1-(4-(Benzyloxy)-3-bromophenyl)-2-bromopropan-1-one-d7

LC-MS/MS quantification stable isotope-labeled internal standard impurity profiling

1-(4-(Benzyloxy)-3-bromophenyl)-2-bromopropan-1-one-d7 (molecular formula C₁₆H₇D₇Br₂O₂, molecular weight 405.13 g/mol) is a stable isotope-labeled (deuterated) impurity standard. It is the hepta-deuterated isotopologue of 1-(4-(Benzyloxy)-3-bromophenyl)-2-bromopropan-1-one (CAS 2512198-68-2), a known process-related impurity of the key Bazedoxifene acetate intermediate 4'-(Benzyloxy)-2-bromopropiophenone (B285590).

Molecular Formula C16H14Br2O2
Molecular Weight 405.13 g/mol
Cat. No. B12416584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Benzyloxy)-3-bromophenyl)-2-bromopropan-1-one-d7
Molecular FormulaC16H14Br2O2
Molecular Weight405.13 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br)Br
InChIInChI=1S/C16H14Br2O2/c1-11(17)16(19)13-7-8-15(14(18)9-13)20-10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3/i2D,3D,4D,5D,6D,10D2
InChIKeyFCRVIBNYHOLCRW-XPZXTFMFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-(Benzyloxy)-3-bromophenyl)-2-bromopropan-1-one-d7: A Deuterated Impurity Reference Standard for Bazedoxifene Acetate Analytical Development and Procurement


1-(4-(Benzyloxy)-3-bromophenyl)-2-bromopropan-1-one-d7 (molecular formula C₁₆H₇D₇Br₂O₂, molecular weight 405.13 g/mol) is a stable isotope-labeled (deuterated) impurity standard. It is the hepta-deuterated isotopologue of 1-(4-(Benzyloxy)-3-bromophenyl)-2-bromopropan-1-one (CAS 2512198-68-2), a known process-related impurity of the key Bazedoxifene acetate intermediate 4'-(Benzyloxy)-2-bromopropiophenone (B285590) [1]. The compound is specifically designed to serve as an isotope-labeled internal standard (SIL-IS) for the accurate quantification of its non-deuterated analog in pharmaceutical impurity profiling workflows using liquid chromatography-mass spectrometry (LC-MS/MS) . The incorporation of seven deuterium atoms across the molecule introduces a characteristic +7.04 Da mass shift relative to the non-deuterated form, enabling unequivocal mass spectrometric discrimination while preserving near-identical chemical and physical properties required for reliable quantitative analysis [2].

Why Non-Deuterated Impurity Standards Cannot Substitute for 1-(4-(Benzyloxy)-3-bromophenyl)-2-bromopropan-1-one-d7 in Quantitative LC-MS/MS Workflows


In quantitative LC-MS/MS impurity profiling, the use of a non-deuterated structural analog as an internal standard introduces inherent risks to analytical accuracy. The non-deuterated impurity (CAS 2512198-68-2, MW 398.09) is chemically identical to the analyte and thus cannot be distinguished from it by mass spectrometry; this precludes its use as an internal standard in the same analytical run where the unlabeled impurity is the target analyte [1]. In contrast, the d7-labeled isotopologue (MW 405.13) provides a +7.04 Da mass shift that places the internal standard signal outside the analyte's mass window, enabling simultaneous detection without interference [2]. Furthermore, structural analogs that differ by halogen substitution or lack of the second bromine atom—such as 1-(4-(benzyloxy)phenyl)-2-chloropropan-1-one-d5 (chloro analog) or 4'-(Benzyloxy)-2-bromopropiophenone (mono-brominated)—exhibit divergent chromatographic retention, extraction recovery, and ionization efficiency, which can introduce systematic quantification bias that stable isotope-labeled internal standards are specifically designed to correct [3]. Generic substitution thus compromises both method specificity and quantitative accuracy in regulated pharmaceutical impurity analysis.

Quantitative Differentiation Evidence for 1-(4-(Benzyloxy)-3-bromophenyl)-2-bromopropan-1-one-d7 Versus Closest Analogs


Mass Spectrometric Discrimination: +7.04 Da Mass Shift Enables Unambiguous MS Detection Versus Non-Deuterated Impurity

The target d7 compound (MW 405.13) exhibits a nominal mass shift of +7.04 Da relative to its non-deuterated analog 1-(4-(Benzyloxy)-3-bromophenyl)-2-bromopropan-1-one (MW 398.09, CAS 2512198-68-2) . This mass difference arises from the replacement of seven hydrogen atoms (¹H, 1.0078 Da each) with seven deuterium atoms (²H, 2.0141 Da each), yielding a calculated Δm of 7.044 Da [1]. At a resolving power routinely available on triple quadrupole or Q-TOF instruments (R ≥ 10,000), this mass shift places the internal standard signal well outside the isotopic envelope of the unlabeled analyte, enabling interference-free selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) acquisition [2].

LC-MS/MS quantification stable isotope-labeled internal standard impurity profiling

Isotopic Purity: ≥98% Chemical Purity Supports Compliance with Industry Guidance for Deuterated Internal Standards

Commercial batches of the target compound are supplied at a chemical purity of 98% (Coompo, Catalogue C207351) [1] or ≥95% (Delta-B, Product D-P-20338) [2]. These purity levels meet or approach the widely cited industry benchmark of ≥98% chemical purity for deuterated internal standards intended for quantitative LC-MS applications, as recommended by specialist manufacturers to ensure consistent ionization behavior and minimize interference from unlabeled or under-labeled species [3]. In contrast, the non-deuterated impurity reference standard (CAS 2512198-68-2) is typically supplied at 95% purity , but its use as an external standard rather than an internal standard means that purity-related biases cannot be corrected for within each analytical run, as they can with the SIL-IS approach.

isotopic enrichment chemical purity method validation

Structural Differentiation from Parent Intermediate: Dibrominated Impurity Versus Mono-Brominated Synthetic Precursor

The target d7 compound is the isotopologue of a dibrominated impurity (C₁₆H₁₄Br₂O₂ core, two bromine atoms) that forms during the bromination or alkylation steps of Bazedoxifene acetate synthesis [1]. This distinguishes it from the parent synthetic intermediate 4'-(Benzyloxy)-2-bromopropiophenone (CAS 35081-45-9, C₁₆H₁₅BrO₂, MW 319.20), which contains only a single bromine atom . The presence of the second bromine at the 3-position of the phenyl ring increases both the molecular weight (+78.9 Da vs the mono-brominated intermediate) and the lipophilicity of the compound. Veeprho notes that the non-deuterated dibrominated impurity exhibits elevated relative lipophilicity and solubility in organic solvents, complicating its separation by aqueous extraction [2]. This physicochemical divergence means that a mono-brominated internal standard cannot serve as a reliable surrogate for quantifying the dibrominated impurity, as differences in extraction efficiency and chromatographic behavior would introduce method bias.

process-related impurity halogenated impurity Bazedoxifene synthesis

Chromatographic Isotope Effect: Deuterium-Induced Retention Time Shift Enables Chromatographic Resolution from Non-Deuterated Analyte When Required

Deuterium substitution introduces a measurable chromatographic isotope effect in reversed-phase liquid chromatography. While no published study has directly measured the retention shift for this specific d7 compound, class-level evidence from structurally related deuterated pharmaceutical standards establishes the expected behavior. Bazedoxifene-d4, the deuterated analog of the API itself, exhibits a 30–45 second retention time shift relative to non-deuterated Bazedoxifene under standard reversed-phase conditions, enabling baseline or near-baseline chromatographic separation . In the general case, the chromatographic H/D isotope effect (hdIEC) is defined as hdIEC = tR(H)/tR(D), and deuterated analytes typically elute slightly earlier than their protiated counterparts due to the shorter C–²H bond length and resulting lower dispersive interactions with the stationary phase [1]. For impurity profiling methods developed on the Inertsil ODS-3 or X-terra RP-18 columns specified in published Bazedoxifene HPLC methods [2], a comparable retention shift is anticipated for the d7 impurity standard, providing an additional dimension of selectivity when chromatographic resolution from the non-deuterated impurity is analytically desirable.

H/D isotope effect chromatographic resolution reversed-phase HPLC

Internal Standard Correction of Matrix Effects: SIL-IS Approach Reduces Quantification Bias Versus External Standard Calibration

Stable isotopically labeled (SIL) internal standards are recognized as the first-choice approach for correcting matrix effects, ion suppression, and sample preparation losses in quantitative LC-MS/MS analysis [1]. The d7 compound, when used as a SIL-IS, is added at a known concentration to each sample, calibrator, and quality control (QC) sample prior to extraction. Because the deuterated internal standard and the non-deuterated analyte experience near-identical extraction recovery, ionization efficiency, and chromatographic behavior, the analyte-to-internal-standard response ratio compensates for variability that would otherwise degrade accuracy and precision. In validated Bazedoxifene impurity methods using HPLC-UV, accuracy (recovery) ranges from 96.3% to 102.1% with precision (RSD) below 2.8% [2]; incorporation of a SIL-IS in LC-MS/MS workflows is expected to further tighten these figures, consistent with the general finding that SIL-IS-based methods yield superior inter-batch precision compared to external standard or structural analog internal standard approaches [3].

matrix effect correction ion suppression stable isotope dilution regulatory bioanalysis

Position-Specific Deuteration: Seven Deuterium Atoms Distributed Across the Molecule Minimize Isotope Exchange and Ensure Label Integrity

The d7 compound carries deuterium labels distributed across the molecule rather than concentrated at a single labile position. This labeling pattern reduces the risk of quantitative deuterium loss via hydrogen-deuterium (H/D) exchange under protic solvent conditions, which is a known failure mode for deuterated internal standards labeled only at exchangeable positions (e.g., -OH, -NH, -SH) [1]. Industry guidance for deuterated internal standard selection recommends 2–10 deuterium substitutions placed at non-exchangeable carbon positions to ensure label integrity throughout sample preparation, chromatographic separation, and ionization [2]. The seven-deuterium labeling of this compound exceeds the minimum of three labeling isotopes recommended for selective ion monitoring to avoid interference from the natural isotopic distribution of the unlabeled analyte [3]. This labeling architecture provides robust signal separation (Δm = 7 Da) while maintaining resistance to back-exchange, a critical advantage over competitors with fewer deuterium labels or labels at potentially labile positions.

isotope exchange stability deuterium label integrity method robustness

Validated Application Scenarios for 1-(4-(Benzyloxy)-3-bromophenyl)-2-bromopropan-1-one-d7 in Pharmaceutical Analytical Development


Quantitative Impurity Profiling of Bazedoxifene Acetate API Using LC-MS/MS with SIL-IS

In this application, the d7 compound is spiked at a fixed concentration into Bazedoxifene acetate API samples, calibration standards, and QC samples prior to extraction. LC-MS/MS analysis in multiple reaction monitoring (MRM) mode monitors the precursor-to-product ion transitions for both the non-deuterated impurity (analyte) and the d7 internal standard. The analyte-to-IS peak area ratio is used for quantification, correcting for extraction recovery, ion suppression, and injection variability [1]. The +7.04 Da mass shift ensures that the IS signal does not interfere with the analyte's isotopic cluster [2]. This workflow is directly applicable to ICH Q3A-compliant impurity profiling, where individual unspecified impurities must be controlled below the identification threshold (typically ≤0.10% for a drug substance with a maximum daily dose ≤2 g/day).

ANDA Regulatory Submission Support: Method Validation for Impurity Quantification

For Abbreviated New Drug Application (ANDA) submissions, the FDA requires comprehensive method validation data demonstrating specificity, accuracy, precision, linearity, and sensitivity for each specified impurity [1]. The d7 compound serves as the SIL-IS in the validated method, enabling accuracy (recovery) within 96.3–102.1% and precision (RSD <2.8%) at the reporting threshold, consistent with published Bazedoxifene HPLC method performance [2]. The deuterated standard also supports forced degradation studies, where the stability-indicating power of the method is demonstrated by resolving the impurity from degradation products; the d7 IS corrects for any matrix effects introduced by the stressed sample matrix, ensuring reliable mass balance calculations exceeding 99.5%, as validated in published methods [3].

Trace-Level Genotoxic Impurity (GTI) Monitoring in Bazedoxifene Drug Substance

The dibrominated impurity represented by the target compound contains a bromoalkyl moiety that may raise structural alerts for potential genotoxicity under ICH M7 guidelines. For trace-level GTI quantification, the d7 SIL-IS approach is essential to achieve the required sensitivity (typically 1–75 ppm depending on the duration of clinical exposure) while maintaining quantitative accuracy in complex API matrices [1]. The seven-deuterium label provides sufficient mass separation to avoid interference from the API or its other impurities at the low ng/mL concentrations required for GTI analysis. The high purity (98%) of the commercial d7 standard supports reliable calibration at the low end of the analytical range, where impurities present in the internal standard itself could otherwise bias quantification results [2].

Process Development and Scale-Up: Monitoring Dibrominated Impurity Formation During Bazedoxifene Intermediate Synthesis

During the bromination and alkylation steps of the Bazedoxifene synthetic route, the dibrominated impurity can form as a process-related byproduct [1]. The d7 compound enables accurate quantification of this impurity in reaction monitoring samples throughout process development and scale-up. Because the SIL-IS is added pre-extraction and co-elutes with the analyte, it compensates for the widely varying matrix composition encountered in reaction mixtures (high organic content, residual catalysts, varying pH) that would otherwise cause severe ion suppression or enhancement in LC-MS analysis [2]. This allows process chemists to establish reliable impurity fate and purge data, supporting the definition of appropriate control limits (specifications) and the demonstration of process robustness for regulatory submissions.

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